1-(2-Methylphenoxy)-2-propanamine
Description
1-(2-Methylphenoxy)-2-propanamine is a secondary amine characterized by a propanamine backbone substituted with a 2-methylphenoxy group at the 1-position.
Properties
IUPAC Name |
1-(2-methylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZEXMVEMHCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510501 | |
| Record name | 1-(2-Methylphenoxy)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59722-22-4 | |
| Record name | 1-(2-Methylphenoxy)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-Methylphenoxy)-2-propanamine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-methylphenol with epichlorohydrin to form 1-(2-methylphenoxy)-2,3-epoxypropane, which is then reacted with ammonia or an amine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Methylphenoxy)-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methylphenoxy)-2-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenoxy)-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Aromatic Ring
The pharmacological and physicochemical properties of aryloxy-propanamine derivatives are heavily influenced by substituents on the aromatic ring. Key analogs include:
Structural and Functional Insights :
- Electron-Donating vs.
- Pharmacological Activity : 1-(2-Methoxyphenyl)-2-propanamine (JME-209) exhibits attenuated Na⁺ channel blockade compared to mexiletine, making it a candidate for treating chronic obstructive pulmonary disease . In contrast, MDA’s methylenedioxy group confers serotonin receptor agonism, linked to psychoactive effects .
Pharmacokinetic and Toxicological Considerations
- Metabolism: Methoxy and methyl groups slow oxidative metabolism, prolonging half-life. For instance, 1-(2-methoxyphenyl)-2-propanamine’s methoxy group reduces first-pass metabolism compared to non-substituted analogs .
- Toxicity: Substituted phenoxy-propanamines may form reactive metabolites (e.g., quinone intermediates) under oxidative conditions, necessitating detailed safety profiling .
Key Research Findings
- Bronchodilator Development : 1-(2-Methoxyphenyl)-2-propanamine (JME-209) demonstrated reduced Na⁺ channel disruption compared to mexiletine, preserving bronchodilator efficacy without impairing neurogenic reflexes .
- Serotonin Receptor Modulation : β-Oxygenated analogs of 1-(4-bromo-2,5-dimethoxyphenyl)-2-propanamine showed enhanced 5-HT2A receptor binding, highlighting the role of substituent polarity in receptor interaction .
- Synthetic Byproduct Analysis : Impurities in 1,3-bis(aryl)-2-propanamine synthesis (e.g., nitro-propenes) were identified as markers for illicit drug manufacturing, emphasizing the forensic relevance of structural analogs .
Biological Activity
1-(2-Methylphenoxy)-2-propanamine, also known as CAS No. 59722-22-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a propanamine backbone with a 2-methylphenoxy substituent. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems, particularly serotonin uptake mechanisms. It has been identified as a selective serotonin reuptake inhibitor (SSRI), which suggests its potential use in treating mood disorders linked to serotonin dysregulation .
Biological Activity Overview
The compound exhibits a range of biological activities:
- Antidepressant Effects : As an SSRI, it may help in alleviating symptoms of depression by increasing serotonin levels in the synaptic cleft.
- Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antidepressant | Selective serotonin reuptake inhibition leading to increased serotonin levels |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
| Antioxidant | Scavenging of free radicals |
| Anticancer Potential | Inhibition of tumor cell proliferation in vitro |
Case Studies and Experimental Evidence
Research involving this compound has yielded promising results:
- Antidepressant Activity : A study demonstrated that administration of the compound in animal models led to significant reductions in depressive-like behaviors compared to control groups .
- Inflammation Modulation : In vitro experiments conducted on macrophage cell lines showed that the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases .
- Antioxidative Effects : A recent study utilized spectroscopic methods to assess the interaction of the compound with bovine serum albumin (BSA), revealing that it effectively quenches reactive oxygen species (ROS), suggesting its role as an antioxidant agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism, although specific metabolic pathways require further investigation.
- Toxicity Profile : Toxicological assessments are necessary to evaluate safety; preliminary data indicate a favorable profile at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
